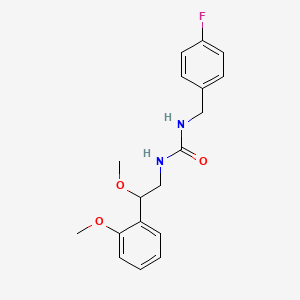

1-(4-Fluorobenzyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea, also known as FMeU, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It is a urea derivative that has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease.

Scientific Research Applications

Synthesis Techniques

Research has explored the synthesis of urea derivatives through various methods. The Lossen rearrangement, mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), demonstrates a single-pot, racemization-free synthesis approach from carboxylic acids, offering a cost-effective and environmentally friendly method for producing ureas with good yields (Kishore Thalluri et al., 2014). Similarly, the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418) highlights its importance in pharmacokinetics studies by providing a stable internal standard for LC–MS analysis (D. Liang et al., 2020).

Characterization and Applications

Research into the characterization of urea derivatives has provided insights into their potential applications. For instance, the study of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives through spectroscopic and SC-XRD characterizations, along with DFT-based studies, reveals significant nonlinear optical character, suggesting their potential in technological applications (Muhammad Haroon et al., 2019). Additionally, substituted phenyl urea and thiourea silatranes have been synthesized and characterized for their anion recognition properties, further highlighting the diverse applications of urea derivatives in chemical sensing (Gurjaspreet Singh et al., 2016).

Advanced Materials Development

The synthesis and characterization of new polyureas derived from 4-(4′-Methoxyphenyl)urazole indicate their application in developing novel materials with specific physical properties and structural characteristics. This research contributes to the field of advanced materials science by providing insights into the synthesis process and properties of these polyureas (S. Mallakpour et al., 2002).

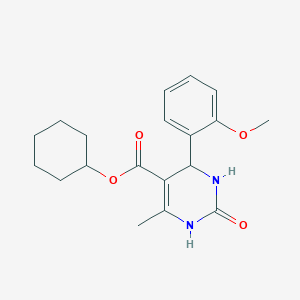

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3/c1-23-16-6-4-3-5-15(16)17(24-2)12-21-18(22)20-11-13-7-9-14(19)10-8-13/h3-10,17H,11-12H2,1-2H3,(H2,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQSMVYYMUNHHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)NCC2=CC=C(C=C2)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2380081.png)

![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2380087.png)

![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)

![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2380102.png)